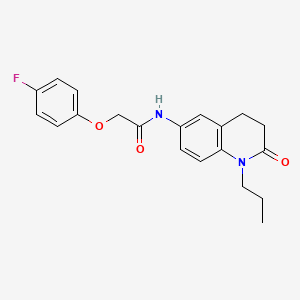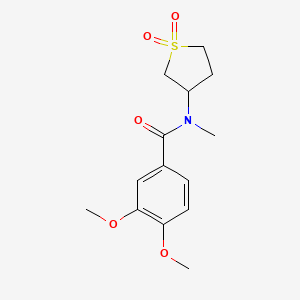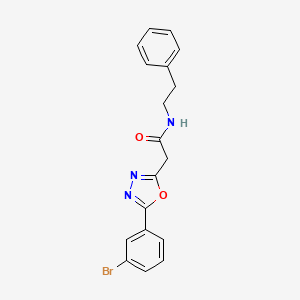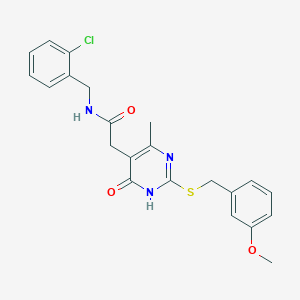![molecular formula C22H21N5OS B2943740 1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1795295-39-4](/img/structure/B2943740.png)
1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The process involves the union of a great potential synthetic substances consistently in laboratories around the world . The synthesis of these compounds often involves substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .Molecular Structure Analysis
The molecular structure of triazoles, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse and depend on the specific structure of the compound. In general, triazoles can participate in a variety of reactions due to their versatile biological activities .科学的研究の応用
Synthesis and Antiviral Activities
A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrated remarkable antiavian influenza virus activity. These compounds, including structures resembling the core of 1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide, showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral research (Hebishy et al., 2020).
Antitumor and Antibacterial Agents
Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing potent antitumor and antibacterial properties. These compounds, related to the research chemical , were evaluated for their in vitro activity against various cancer cell lines and bacteria, presenting a high degree of activity, especially compounds 16 and 19b, which outperformed standard drugs in tests (Hafez et al., 2017).
Functionalization Reactions and Biological Activity
Research into the functionalization reactions of benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine led to the development of compounds with potential biological activities. This work underscores the versatility of pyrazole and pyridine derivatives (similar to the compound of interest) in synthesizing biologically active molecules, indicating a wide range of possible applications in medicinal chemistry (Yıldırım et al., 2005).
Anticancer Activity
Studies on 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, including structures akin to the target compound, have revealed a broad spectrum of pharmacological activities. These activities range from antimicrobial to anticancer, highlighting the significant potential of these derivatives in developing new therapeutic agents (Rao et al., 2018).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides were identified as potent and selective inhibitors of VEGFR-2 kinase activity, demonstrating excellent kinase selectivity and in vivo efficacy in cancer models. This research illustrates the potential of compounds related to this compound in cancer therapy (Borzilleri et al., 2006).
作用機序
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their diverse range of biological activities, including antifungal, antibacterial, and antiviral properties .
Benzyl Compounds
The benzyl group is often added to small organic molecules to increase their lipophilicity (fat-solubility). This can enhance the ability of a drug to cross cell membranes and potentially increase its bioavailability .
Pyridines and Thiophenes
Pyridines and thiophenes are aromatic heterocyclic compounds. Pyridines often serve as a scaffold in pharmaceuticals and are found in many important natural products. Thiophenes are found in many therapeutic agents and are known to interact with various enzymes and receptors in the body .
Carboxamides
Carboxamides are a class of organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2). They are often used in the synthesis of a wide variety of pharmaceutical drugs due to their bioactive properties .
将来の方向性
The future directions in the research of triazoles, including “1-benzyl-5-pyridin-4-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide”, involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
特性
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-2-18(19-9-6-14-29-19)24-22(28)20-21(17-10-12-23-13-11-17)27(26-25-20)15-16-7-4-3-5-8-16/h3-14,18H,2,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXLBBBFXTTZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)




![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)




![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B2943677.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)